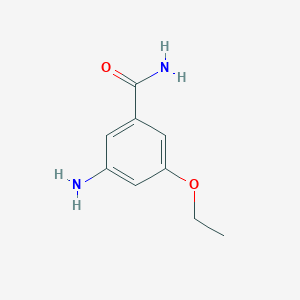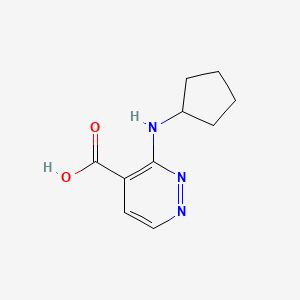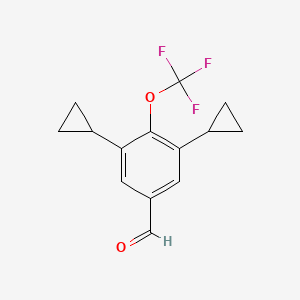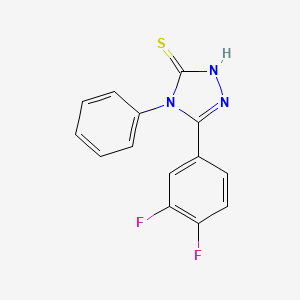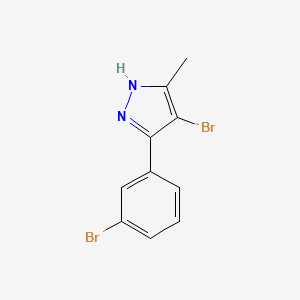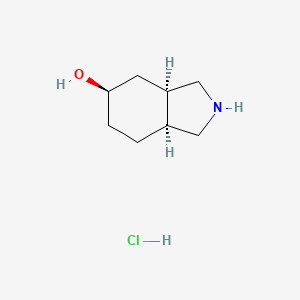
(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole
Overview
Description
Molecular Structure Analysis
The molecular structure of “(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole” would be determined by the specific substituents present on the isoindole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole” would depend on the specific substituents present. For example, a related compound, “(3aR,5R,7aS)-1,3-Dioxooctahydroisobenzofuran-5-carboxylic Acid”, has a molecular weight of 198.17, is solid at 20°C, and has a melting point of 152.0 to 156.0 °C .Scientific Research Applications
Pharmaceutical Research and Drug Development
The compound has potential applications in the development of pharmaceutical drugs. Its structural similarity to other active molecules makes it a candidate for the synthesis of analogs that could act as inhibitors or activators of biological targets. For instance, derivatives of similar structures have been used in the synthesis of HIV-1 protease inhibitors .
Biofilm Control
Research indicates that compounds with similar structures may play a role in controlling biofilm formation by pathogenic bacteria . This application is crucial in preventing the spread of infections, especially in medical facilities.
Neuroprotective Agents
The compound’s derivatives have been explored for their neuroprotective properties. Total synthesis of neuroprotective agents, such as (+)-Lycibarbarine A and (-)-Lycibarbarine B, which share a similar structural framework, has been documented .
Enzymatic Synthesis
Enzymatic routes to synthesize tricyclic fused hexahydrofuranofuran ligands for potent HIV-1 protease inhibitors have been developed using structurally related compounds . This method emphasizes the importance of the compound in creating complex molecular architectures necessary for drug efficacy.
GPCR Kinase Inhibition
The compound’s framework is being investigated for the development of selective inhibitors for G protein-coupled receptor kinases . These enzymes are significant in the regulation of cellular responses and are therapeutic targets for various diseases.
Alzheimer’s Disease Treatment
Research into BACE1 inhibitor drugs for Alzheimer’s disease treatment has utilized compounds with similar structures to (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole . The structural relevance suggests potential applications in the synthesis of Alzheimer’s treatment drugs.
Antiviral Activity
Small molecule derivatives of the compound have been studied for their inhibitory activity against SARS-CoV-2 proteases . This application is particularly relevant given the ongoing efforts to find treatments for COVID-19 and related viruses.
Chemical Synthesis of Complex Molecules
The compound serves as a building block in the chemical synthesis of complex molecules. Its versatility in reactions allows for the creation of diverse molecular entities with potential biological activity .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole” would depend on the specific substituents present. For example, a related compound, “(3aR,5R,7aS)-1,3-Dioxooctahydroisobenzofuran-5-carboxylic Acid”, is classified as potentially causing skin irritation, serious eye damage, allergic skin reaction, and allergy or asthma symptoms if inhaled .
properties
IUPAC Name |
(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZXEQGQTRITTG-ARIDFIBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2CC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C[C@@H]1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



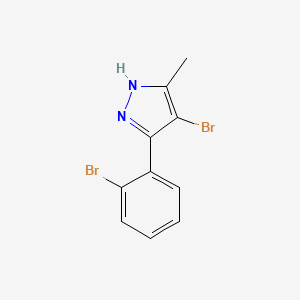
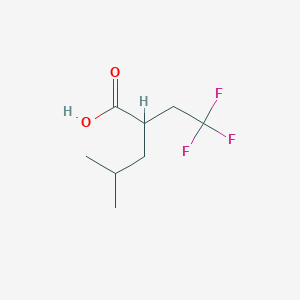
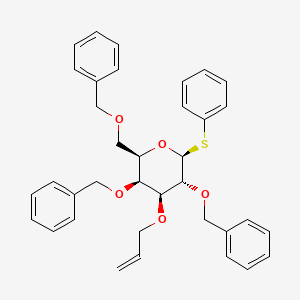
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)

![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)
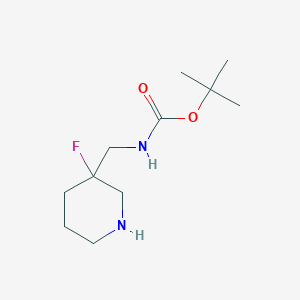
![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)
![2-(Furan-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1459106.png)
